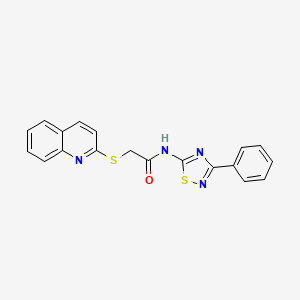

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(23-26-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYBQLMVXNUKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with oxidizing agents.

Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Quinoline Derivative: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.

Coupling Reactions: The final step involves coupling the thiadiazole and quinoline derivatives through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the nitro groups if present.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide, have shown promising antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacteria and fungi.

Case Study:

A study published in ResearchGate highlighted the antimicrobial activity of thiadiazole derivatives against several pathogens. The derivatives were synthesized and tested for their efficacy, demonstrating significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 18 |

| N-(3-phenyl...) | S. aureus | 22 |

Anticancer Properties

The anticancer potential of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide has been a focal point in recent research. Various studies have explored its cytotoxic effects on different cancer cell lines.

Case Study:

A review in MDPI examined the cytotoxic properties of thiadiazole derivatives, revealing that certain compounds exhibit significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). The study reported IC50 values indicating effective inhibition at low concentrations .

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| N-(3-phenyl...) | MCF-7 | 0.28 |

| N-(3-phenyl...) | A549 | 0.52 |

| Other Thiadiazole Derivative | SK-MEL-2 | 4.27 |

Antiviral Activity

Emerging studies suggest that thiadiazole derivatives may also possess antiviral properties. The mechanism of action is believed to involve the inhibition of viral replication.

Case Study:

Research has indicated that certain thiadiazole compounds exhibit antiviral activity against viruses such as HIV and influenza. These compounds disrupt viral entry or replication processes, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted thiadiazolyl acetamides. Key structural analogues include:

Key Observations:

Quinoline vs.

Electron-Withdrawing Groups: Analogues with chloro or trifluoromethyl substituents (e.g., and ) exhibit increased electrophilicity and metabolic stability, whereas the quinoline moiety may confer redox activity or metal-binding capacity .

Biological Activity

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves several steps:

- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazides with oxidizing agents.

- Attachment of the Phenyl Group : Electrophilic aromatic substitution reactions are employed to introduce the phenyl group.

- Formation of the Quinoline Derivative : This can be accomplished via methods such as the Skraup synthesis.

- Coupling Reactions : The final step involves forming an amide bond between the thiadiazole and quinoline derivatives using reagents like EDCI or DCC.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It may modulate cellular receptors, affecting signal transduction pathways.

- DNA Intercalation : The compound could intercalate into DNA, influencing transcription and replication processes .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide have shown effectiveness against various bacterial strains. A study highlighted that certain thiadiazole compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .

Anticancer Activity

Several studies have reported on the anticancer potential of thiadiazole derivatives. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | MCF-7 | 0.28 |

| Compound 2 | A549 | 0.52 |

| Compound 3 | LoVo | 4.27 |

These results suggest that the structural characteristics of thiadiazole derivatives significantly influence their cytotoxicity against cancer cell lines .

Case Studies

- Study on Anticancer Activity : A recent study investigated the cytotoxic effects of various thiadiazole derivatives on MCF-7 breast cancer cells and HCT116 colon carcinoma cells. The results indicated that certain derivatives not only inhibited cell proliferation but also induced cell cycle arrest at specific phases .

- Antimicrobial Efficacy : Another study focused on the antibacterial properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide against Staphylococcus aureus and Escherichia coli. The compound exhibited promising results with significant zones of inhibition compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(quinolin-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves coupling a thiadiazole derivative (e.g., 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide) with a quinoline thiol derivative. A procedure analogous to involves dissolving 2-amino-thiadiazole derivatives in dry benzene, adding triethylamine (Et₃N), and reacting with an acyl chloride (e.g., quinoline-2-sulfonyl chloride) at 0°C. Reaction optimization includes controlling stoichiometry (1:1 molar ratio), solvent choice (dioxane or benzene), and purification via recrystallization (ethanol-DMF mixtures) .

- Key Considerations : Monitor reaction progress via TLC (Rf values) and characterize intermediates (e.g., thiol-quinoline derivatives) using NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm bond angles and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR (δ 7.1–8.5 ppm for aromatic protons), IR (C=O stretch ~1650 cm⁻¹), and HRMS (exact mass matching theoretical values) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Anti-inflammatory activity : Use a rat formalin-induced edema model (as in –3) to assess anti-exudative effects. Dose ranges: 10–100 mg/kg intraperitoneally; compare with indomethacin as a positive control .

- Antibacterial screening : Employ disk diffusion assays against S. aureus or E. coli (concentration: 50–200 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its pharmacological profile?

- Methodology :

- Analog synthesis : Modify the quinoline moiety (e.g., introduce electron-withdrawing groups like fluorine at position 4) or vary the thiadiazole substituents (e.g., 4-methyl vs. 4-phenyl groups) .

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

- Data Analysis : Use multivariate regression to correlate logP values (lipophilicity) with bioavailability metrics .

Q. What strategies resolve contradictions in biological data across different experimental models?

- Case Study : If anti-inflammatory activity is observed in rodent models () but not in human cell lines (e.g., THP-1 macrophages):

- Hypothesis : Species-specific metabolic differences (e.g., cytochrome P450 isoform expression).

- Testing : Perform metabolic stability assays using human liver microsomes vs. rodent S9 fractions .

Q. How can computational methods predict binding modes and off-target interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.